Atorvastatin Impurity F
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Overview
Description
Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .
Synthesis Analysis
The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .Molecular Structure Analysis
The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .Chemical Reactions Analysis
Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .Physical And Chemical Properties Analysis
Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .Scientific Research Applications
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Pharmaceutical Analysis
- Results : An alternative chromatographic protocol was developed using the Chiralpak AD-3 column (250 mm × 4.6 mm) packed with 3 μm silica particles instead of the 5 μm silica particles of the Chiralpak AD-H chiral stationary phase . The linearity of the method has been demonstrated in the range of 4.4 μg mL −1 to 1000 μg mL −1 (R 2 > 0.999) .
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Molecular Imaging
- Application : [18 F]Atorvastatin, the 18 F-labeled version of Atorvastatin, may be a useful tool for statin-related research .
- Method : [18 F]Atorvastatin was synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination .
- Results : Based on tissue uptake evaluations, [18 F]atorvastatin showed the potential to be used as a tool for understanding the mechanism of action of statins .
- Quality Control in Pharmaceutical Manufacturing
- Application : Atorvastatin Impurity F is often used as a reference standard in the quality control and development of Atorvastatin .
- Method : During the manufacturing process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .
- Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the manufacturing process, which can then be addressed to ensure the production of high-quality Atorvastatin .
- Pharmaceutical Development
- Application : Atorvastatin Impurity F is often used as a reference standard in the development of Atorvastatin .
- Method : During the development process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .
- Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the development process, which can then be addressed to ensure the production of high-quality Atorvastatin .
Safety And Hazards
Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .
properties
CAS RN |
1371615-56-3 |
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Product Name |
Atorvastatin Impurity F |
Molecular Formula |
C40H47FN3O8Na |
Molecular Weight |
739.82 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(Amide Impurity) Sodium Salt |
Origin of Product |
United States |
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